Distinct Lipophilicity Profile vs. Trimethoprim Determines Membrane Permeability Potential
The target compound possesses a calculated clogP of 2.29, which is 1.8 log units higher than that of trimethoprim (clogP ≈ 0.49) and more closely aligned with the optimal range for passive membrane permeability [1][2]. This differential in lipophilicity suggests a distinct absorption and tissue distribution profile that must be factored into experimental design when selecting a diaminopyrimidine scaffold for in vivo proof-of-concept studies.
| Evidence Dimension | Calculated partition coefficient (clogP) as a surrogate for membrane permeability |
|---|---|
| Target Compound Data | clogP = 2.29 |
| Comparator Or Baseline | Trimethoprim: clogP ≈ 0.49 |
| Quantified Difference | Δ clogP = +1.8 units |
| Conditions | Calculated using ZINC20 / molecular operating environment (MOE) based on wild-type atom-type algorithm |
Why This Matters
Higher lipophilicity may enhance passive diffusion across lipid bilayers, potentially improving cellular uptake in certain assay formats, but also requires assessment of promiscuous binding risk.
- [1] ZINC20. ZINC72190170. Molecular properties: clogP 2.29. https://zinc20.docking.org/substances/ZINC72190170/ View Source
- [2] DrugBank. Trimethoprim: Predicted Properties – clogP 0.49. https://go.drugbank.com/drugs/DB00440 View Source
